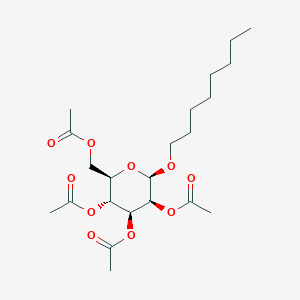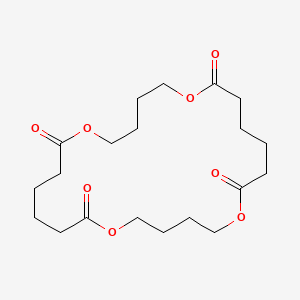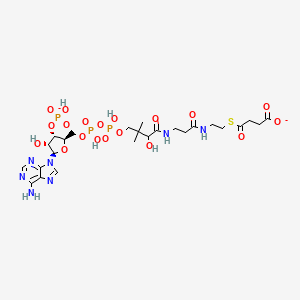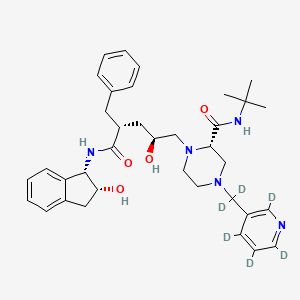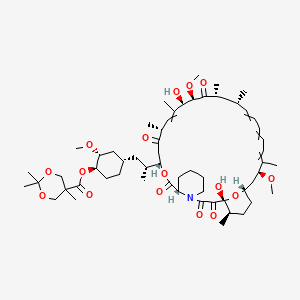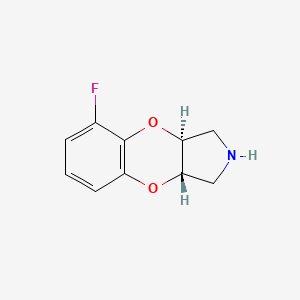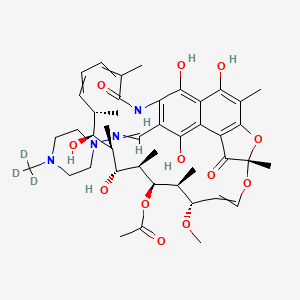
Orlistat open ring epimer
Vue d'ensemble
Description
Synthesis Analysis
Orlistat (also known as tetrahydrolipstatin or THL) is an FDA-approved drug with noted anti-obesity and potential antitumor activities. The synthesis of Orlistat and its derivatives involves processes that maintain the biological properties of the drug while introducing modifications for target identification and improved efficacy. For example, the total synthesis of THL-like probes with minimal modifications has been reported, demonstrating the drug's synthesis versatility and the potential for identifying new cellular targets through chemical proteomic approaches (Yang et al., 2010). Furthermore, a concise synthesis employing the tandem Mukaiyama aldol-lactonization (TMAL) process highlights the methodological advancements in Orlistat synthesis (Ma et al., 2006).
Molecular Structure Analysis
The molecular structure of Orlistat plays a critical role in its function and interaction with biological targets. Notably, the structure of Orlistat bound to the thioesterase domain of human fatty acid synthase (FAS) reveals its mechanism of action and provides insights into drug design for targeting FAS in various diseases (Pemble et al., 2007).
Chemical Reactions and Properties
Orlistat’s chemical properties, including its interactions and reactions within the cell, underpin its biological effects. For instance, Orlistat's ability to inhibit FAS is a significant factor in its antitumor activity, as demonstrated by its efficacy in inducing tumor cell apoptosis and inhibiting tumor growth in various models (Kridel et al., 2004).
Physical Properties Analysis
The physical properties of Orlistat, such as solubility and stability, are crucial for its pharmacokinetic and pharmacodynamic profiles. While specific studies focusing solely on the physical properties of Orlistat's open ring epimer were not identified, the general physical properties of Orlistat contribute to its effectiveness as a lipase inhibitor and its oral bioavailability.
Chemical Properties Analysis
Orlistat's chemical properties, including its reactivity and interaction with lipases, are essential for its action as an obesity treatment. The drug’s mechanism involves the inhibition of pancreatic and gastric lipases, reducing the absorption of dietary fats (Heck et al., 2000). Furthermore, modifications to Orlistat's structure can lead to varied biological effects, including enhanced antitumor activities and potential for identifying new cellular targets (Yang et al., 2011).
Applications De Recherche Scientifique
Weight Loss and Obesity Management : Orlistat, a gastrointestinal lipase inhibitor, has shown efficacy in promoting significant weight loss and reducing weight regain in obese patients over a 2-year period. It works in conjunction with a hypocaloric diet, leading to more substantial weight loss than a placebo. During the second year of treatment, patients who continued with Orlistat regained less weight than those switched to a placebo (Sjöström et al., 1998).
Antitumor Activity : Orlistat has been identified as a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme strongly linked to tumor progression. This inhibition can halt tumor cell proliferation and induce apoptosis, demonstrating Orlistat's potential antitumor activity (Kridel et al., 2004).
Treatment of Diabetes : Studies have shown that Orlistat can be an effective adjunct treatment for weight loss and improving glycemic control, serum lipid levels, and blood pressure in obese patients with type 2 diabetes (Miles et al., 2002). Another study found that Orlistat, combined with lifestyle changes, resulted in a greater reduction in the incidence of type 2 diabetes over 4 years in obese patients (Torgerson et al., 2004).
Improvement in Cardiovascular Risk Factors : Orlistat treatment has been associated with improvements in cardiovascular risk factors, including total and low-density lipoprotein cholesterol and blood pressure, suggesting its potential benefit in reducing the risk of cardiovascular diseases (Richelsen et al., 2007).
Drug Interactions and Side Effects : While Orlistat is effective in weight management, it may interact with the absorption of other drugs and vitamins. It is important to be aware of these potential interactions and manage them appropriately (Filippatos et al., 2008).
Propriétés
IUPAC Name |
(2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNIADJSAJLGB-YIPNQBBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147205 | |
| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orlistat open ring epimer | |
CAS RN |
130793-28-1 | |
| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130793-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orlistat open ring epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLISTAT OPEN RING EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0N5S1WW2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



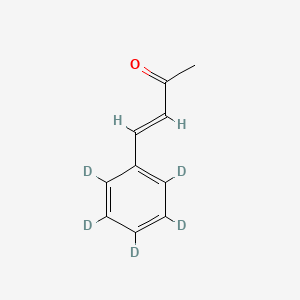
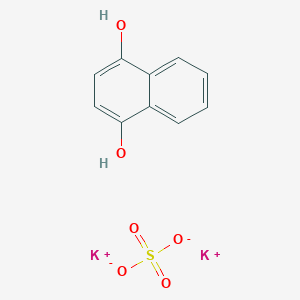
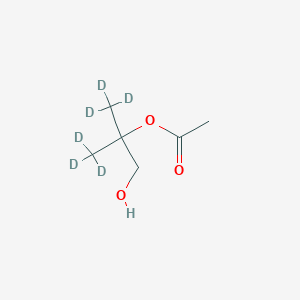

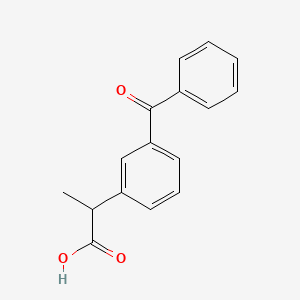
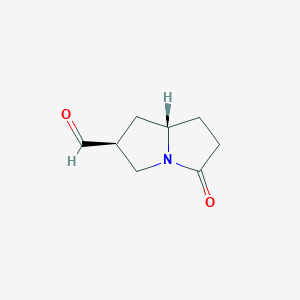
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
